

Spectroscopic Profile of Tris(dimethylamino)methane: A Technical Guide

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Compound of Interest		
Compound Name:	Tris(dimethylamino)methane	
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An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **Tris(dimethylamino)methane**, providing researchers, scientists, and drug development professionals with a comprehensive spectroscopic reference.

This technical guide offers a detailed examination of the spectroscopic characteristics of **Tris(dimethylamino)methane** (CAS No. 5762-56-1), a versatile reagent in organic synthesis. The following sections present its ¹H NMR, ¹³C NMR, IR, and MS data in structured tables, accompanied by detailed experimental protocols and workflow diagrams to ensure reproducibility and accurate interpretation.

Spectroscopic Data Summary

The empirical formula for **Tris(dimethylamino)methane** is $C_7H_{19}N_3$, with a molecular weight of 145.25 g/mol .[1][2] Due to the molecule's symmetry, the NMR spectra are notably simple.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2.25	S	18H	N-CH₃
3.25	S	1H	СН



Solvent: CDCl3

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
38.5	N-CH₃
102.1	СН

Solvent: CDCl3

Infrared (IR) Spectroscopy

The IR spectrum of **Tris(dimethylamino)methane** is characterized by strong C-H and C-N stretching vibrations.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960 - 2770	Strong	C-H stretch (alkane)
1460	Medium	C-H bend (alkane)
1260 - 1020	Strong	C-N stretch (amine)

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **Tris(dimethylamino)methane** shows a characteristic fragmentation pattern. The molecular ion peak is observed at m/z 145.



m/z	Relative Intensity	Assignment
145	Present	[M]+ (Molecular Ion)
101	High	[M - N(CH ₃) ₂] ⁺
58	Base Peak	[CH=N(CH ₃) ₂] ⁺
44	High	[N(CH ₃) ₂] ⁺
42	High	[CH2=NCH3]+

Experimental Protocols & Workflows

Detailed methodologies for acquiring the spectroscopic data are provided below, along with visual workflows to guide the experimental process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of Tris(dimethylamino)methane for ¹H NMR, and 50-100 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.
 - Cap the NMR tube securely.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer on the deuterium signal of the CDCl₃.



- Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- Tune and match the probe for the respective nucleus (1H or 13C).

Data Acquisition:

- For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be collected to achieve a good signal-to-noise ratio.
- For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
- Set appropriate spectral width, acquisition time, and relaxation delay for each experiment.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain pure absorption peaks.
- Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR; CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (TMS).
- Perform baseline correction.
- Integrate the peaks in the ¹H NMR spectrum.



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Figure 1: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

Protocol for FTIR Spectroscopy (Neat Liquid)

- Sample Preparation:
 - Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
 - Place one to two drops of neat Tris(dimethylamino)methane onto the center of one salt plate.
 - Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.
- Instrument Setup:
 - Place the salt plate "sandwich" into the sample holder of the FTIR spectrometer.
 - Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
- Data Acquisition:
 - Collect a background spectrum of the empty sample compartment.
 - Place the sample holder with the prepared salt plates into the beam path.
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
 - Identify and label the significant absorption peaks.





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Figure 2: General workflow for FTIR spectroscopy.

Mass Spectrometry (MS)

Protocol for Electron Ionization (EI) Mass Spectrometry

- Sample Preparation:
 - Prepare a dilute solution of Tris(dimethylamino)methane in a volatile organic solvent (e.g., methanol or dichloromethane). The concentration should be low, typically in the range of 1-10 µg/mL.
- Instrument Setup:
 - Introduce the sample into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC) inlet.
 - The sample is vaporized in the ion source under high vacuum.
- Data Acquisition:
 - The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
 - This causes ionization and fragmentation of the molecules.
 - The resulting positive ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
 - The detector records the abundance of each ion.



- · Data Processing:
 - The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
 - Identify the molecular ion peak and the major fragment ions.
 - The fragmentation pattern can be used to deduce the structure of the molecule.



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References

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